3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione
Overview
Description
3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione is a quinazolinedione derivative . It has an empirical formula of C10H9ClN2O2 and a molecular weight of 224.64 . The compound contains a total of 25 bonds, including 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione includes a quinazolinedione core with a 2-chloroethyl group attached . The SMILES string representation of the molecule isClCCN1C(=O)Nc2ccccc2C1=O
. Physical And Chemical Properties Analysis
The compound has a melting point of 195-197 °C (lit.) . Its density is predicted to be 1.4±0.1 g/cm . Other physical and chemical properties like boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity are not available in the retrieved information.Scientific Research Applications
Chemical Synthesis and Reactivity
3-Amino-1H,3H-quinazoline-2,4-diones, closely related to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, exhibit unique reactivity with urea, leading to the formation of novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones. This demonstrates the potential for creating diverse compounds from quinazoline derivatives (Klásek, Kořistek, Lyčka, & Holčapek, 2003).
Green Chemistry Applications
Quinazoline-2,4(1H,3H)-diones, which include 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, can be synthesized from CO2 and 2-aminobenzonitriles in water, without catalysts. This method is environmentally friendly, offering a green route for synthesizing these compounds (Ma et al., 2013). Additionally, a novel CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione in water highlights the use of CO2 as a sustainable reactant in chemical synthesis, further supporting green chemistry initiatives (Rasal & Yadav, 2016).
Biological Evaluation and Pharmacological Potential
Quinazoline-2,4-diones, including 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, are important in pharmacological research. They display biological activities like α-amylase and α-glucosidase inhibitory activity, highlighting their potential in antidiabetic treatments (Santos-Ballardo et al., 2020).
Antitumor Applications
Quinazoline-2,4(1H,3H)-diones demonstrate significant antitumor activity, indicating their potential in cancer treatment. Studies have shown that certain derivatives can inhibit the in vitro growth of various human tumor cell lines, marking them as potential candidates for antitumor drugs (Zhou, Xie, & Liu, 2013).
properties
IUPAC Name |
3-(2-chloroethyl)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSVCPXNLEACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057757 | |
Record name | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione | |
CAS RN |
5081-87-8 | |
Record name | 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5081-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)(1H,3H)quinazoline-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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